9-Ethyl-9-methyl-9,10-dihydroacridine
Overview
Description
Synthesis Analysis
The synthesis of 9-Ethyl-9-methyl-9,10-dihydroacridine can be achieved through various methods. One common approach involves the reaction of suitable precursors under specific conditions. For example, the reaction of N-methylacridinium salts with aqueous alkali leads to the formation of bis(10-methyl-9,10-dihydroacridin-9-yl) ether . Further investigations into alternative synthetic routes and optimization are essential for future research.
Molecular Structure Analysis
The molecular formula of this compound is C₁₅H₁₅N , and its molecular weight is approximately 209.291 g/mol . The compound features an acridine core with an ethyl group at position 9 and a methyl group at position 10. The 3D structure of this compound can be visualized using molecular modeling tools .
Chemical Reactions Analysis
- Photo-induced coupling : Under irradiation, it reacts with 9-fluorenylidenemalononitrile to yield a coupling product characterized by X-ray crystallography, MS, and NMR analyses .
- Reductive rearrangement : Treatment with Et₃SiH/KOtBu triggers a reductive rearrangement of N-arylindoles .
Physical and Chemical Properties Analysis
- Solubility : this compound is soluble in organic solvents such as ethanol, chloroform, and dimethylformamide but insoluble in water .
- Melting Point : The melting point of this compound may vary depending on the specific derivative. For related compounds, melting points range from approximately 154°C to 155°C .
- Alkalinity : It exhibits strong alkalinity due to its basic nature .
Safety and Hazards
Properties
IUPAC Name |
9-ethyl-9-methyl-10H-acridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-3-16(2)12-8-4-6-10-14(12)17-15-11-7-5-9-13(15)16/h4-11,17H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICOGRWYQRIGEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=CC=CC=C2NC3=CC=CC=C31)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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